molecular formula C18H25NS2 B14419048 4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile CAS No. 86570-92-5

4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile

Katalognummer: B14419048
CAS-Nummer: 86570-92-5
Molekulargewicht: 319.5 g/mol
InChI-Schlüssel: PGCJNLFQHSKNPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile is an organic compound that features a benzonitrile group attached to a 1,3-dithiane ring, which is further substituted with a heptyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile typically involves the formation of the 1,3-dithiane ring followed by its attachment to the benzonitrile group. One common method involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst to form the dithiane ring . The heptyl chain can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzylic position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) are commonly used.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile involves its interaction with specific molecular targets and pathways. The dithiane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions . In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile is unique due to its combination of a dithiane ring and a benzonitrile group, which imparts distinct chemical reactivity and potential applications. Its structural features allow for versatile modifications and functionalizations, making it a valuable compound in various research fields.

Eigenschaften

CAS-Nummer

86570-92-5

Molekularformel

C18H25NS2

Molekulargewicht

319.5 g/mol

IUPAC-Name

4-(5-heptyl-1,3-dithian-2-yl)benzonitrile

InChI

InChI=1S/C18H25NS2/c1-2-3-4-5-6-7-16-13-20-18(21-14-16)17-10-8-15(12-19)9-11-17/h8-11,16,18H,2-7,13-14H2,1H3

InChI-Schlüssel

PGCJNLFQHSKNPY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1CSC(SC1)C2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.